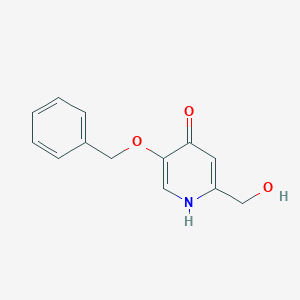

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Description

Propriétés

IUPAC Name |

2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJLZADTSIIYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59281-14-0 | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Retrosynthetic Analysis

The target compound’s structure necessitates sequential installation of three key groups:

-

Benzyloxy group at position 5 (introduced via nucleophilic substitution or etherification).

-

Hydroxymethyl group at position 2 (via reduction of a carbonyl precursor).

-

Hydroxyl group at position 4 (retained or introduced through selective deprotection).

A plausible retrosynthetic pathway involves disconnecting the benzyloxy and hydroxymethyl groups to yield simpler pyridine intermediates, such as 5-hydroxypyridin-4-ol derivatives.

Stepwise Synthetic Routes

Benzyloxy Group Installation at Position 5

| Reducing Agent | Solvent | Temperature | Yield | Key Advantages |

|---|---|---|---|---|

| BH₃·THF | THF | 0°C to RT | 85% | Mild conditions, high selectivity |

| BH₃·DMS | Toluene/THF | Reflux | 78% | Enhanced stability in reflux |

Procedure

-

Dissolve the aldehyde/ketone precursor (1.0 eq.) in anhydrous THF.

-

Add BH₃·THF (1.2 eq.) dropwise at 0°C.

-

Warm to room temperature and stir for 4 hours.

-

Quench with methanol and isolate via extraction.

Critical Considerations

-

Moisture sensitivity : Borane complexes require strict anhydrous conditions.

-

Substrate compatibility : Electron-withdrawing groups on the pyridine ring accelerate reduction.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow technology to enhance reproducibility and safety:

-

Reactor Design : Tubular reactors with inline mixing zones for benzylation and reduction steps.

-

Residence Time : 30 minutes for benzylation at 90°C; 20 minutes for reduction at 25°C.

Comparative Analysis of Methodologies

Benzylation Efficiency Across Solvents

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 90 | <5% |

| THF | 7.5 | 75 | 15% |

| Toluene | 2.4 | 60 | 25% |

DMF’s high polarity stabilizes the transition state, minimizing side reactions.

Reducing Agent Performance

| Agent | Cost (USD/kg) | Reaction Time (h) | Scalability |

|---|---|---|---|

| BH₃·THF | 220 | 4 | High |

| NaBH₄ | 50 | 12 | Moderate |

| LiAlH₄ | 180 | 2 | Low |

BH₃·THF balances cost and efficiency for industrial applications.

Challenges and Solutions

Regioselectivity in Benzylation

Competing reactions at positions 3 and 5 are mitigated by:

-

Directed ortho-metalation : Using lithium diisopropylamide (LDA) to deprotonate position 5 selectively.

-

Protecting groups : Temporarily blocking position 4 with tert-butyldimethylsilyl (TBS) groups.

Purification of Hydrophilic Intermediates

-

Chromatography : Silica gel columns with ethyl acetate/hexane gradients (7:3 ratio).

-

Crystallization : Ethanol/water mixtures (8:2) yield high-purity crystals (mp 142–144°C).

Analyse Des Réactions Chimiques

Types of Reactions

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the benzyloxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 5-(Benzyloxy)-2-carboxypyridin-4-ol.

Reduction: 5-(Hydroxy)-2-(hydroxymethyl)pyridin-4-ol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparaison Avec Des Composés Similaires

5-(Benzyloxy)-2-(chloromethyl)pyridin-4-ol

- Structural Difference : The hydroxymethyl (-CH2OH) group is replaced with a chloromethyl (-CH2Cl) group.

- Reactivity : The chloromethyl derivative exhibits enhanced electrophilicity, facilitating nucleophilic substitution reactions (e.g., alkylation). This makes it more suitable for covalent binding studies or prodrug design .

- Synthesis : Prepared by treating 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol with thionyl chloride (SOCl2), yielding 96% of the chlorinated product .

| Property | This compound | 5-(Benzyloxy)-2-(chloromethyl)pyridin-4-ol |

|---|---|---|

| Molecular Weight | 231.25 g/mol | 249.70 g/mol |

| Key Reactivity | Nucleophilic hydroxyl group | Electrophilic chloromethyl group |

| Biological Application | Antioxidant, iron chelation | Alkylating agent for targeted therapies |

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

- Structural Difference: The pyridine ring is replaced with a pyranone ring, introducing a ketone group at the 4-position.

- Chemical Behavior : The ketone group increases susceptibility to nucleophilic attack, enabling reactions such as condensation or reduction. This contrasts with the hydroxyl group in pyridin-4-ol, which participates in hydrogen bonding and tautomerism .

- Synthesis : Prepared via oxidation of pyridin-4-ol derivatives using manganese dioxide, highlighting the redox versatility of these systems .

| Property | This compound | 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one |

|---|---|---|

| Ring Structure | Pyridine with hydroxyl group | Pyranone with ketone group |

| Stability | Prone to oxidation | Stable due to aromatic ketone |

| Reactivity | Tautomerism (enol-keto) | Nucleophilic attack at ketone |

3-Benzyloxy-4(1H)-pyridone

- Structural Difference : The hydroxyl group at the 4-position exists in the keto tautomeric form (pyridone).

- Tautomerism: Pyridones are more stable in the keto form compared to pyridinols, reducing oxidative degradation. This stability is advantageous in drug formulations .

- Synthesis: Derived from pyranone precursors via ammonolysis, demonstrating the interconversion between pyran and pyridine systems .

| Property | This compound | 3-Benzyloxy-4(1H)-pyridone |

|---|---|---|

| Tautomeric Form | Enol (pyridin-4-ol) | Keto (pyridone) |

| Hydrogen Bonding | Strong (OH group) | Moderate (C=O group) |

| Pharmacological Role | Iron chelation | Enzyme inhibition (e.g., catechol-O-methyltransferase) |

5-(Benzyloxy)-1-methylpyridin-4(1H)-one

- Structural Difference : Addition of a methyl group at the 1-position, stabilizing the pyridone form.

- Biological Activity : Methylation enhances lipophilicity, improving membrane permeability for central nervous system (CNS)-targeted drugs .

- Derivatization : The hydroxymethyl group can be further functionalized, as seen in its conversion to chloromethyl derivatives for antiviral applications .

Key Research Findings

- Antioxidant Activity: Pyridin-4-ol derivatives exhibit superior iron-chelating properties compared to pyranones, attributed to the enol form’s ability to coordinate metal ions .

- Synthetic Flexibility : The hydroxymethyl group in this compound serves as a handle for diverse modifications, including esterification, halogenation, and alkylation .

- Biological Relevance : Structural analogs with chloromethyl or pyridone moieties show promise in antiviral and anticancer therapies, underscoring the importance of substituent effects on bioactivity .

Activité Biologique

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (commonly referred to as 5-BHMP) is a heterocyclic compound with significant potential in various biological applications. This article explores the biological activity of 5-BHMP, detailing its chemical properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

5-BHMP has the molecular formula C₁₃H₁₃N₃O₃ and features a pyridine ring substituted with a benzyloxy group at the 5-position, a hydroxymethyl group at the 2-position, and a hydroxyl group at the 4-position. These functional groups contribute to its unique chemical properties, enhancing its reactivity and biological interactions.

The biological activity of 5-BHMP can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of hydroxyl and hydroxymethyl groups facilitates hydrogen bonding with various biological targets, which is crucial for modulating biological pathways.

- Binding Affinity : Interaction studies reveal that 5-BHMP exhibits binding affinity with enzymes and receptors, suggesting its role as a potential therapeutic agent in modulating enzyme activity.

Biological Activities

Research indicates that 5-BHMP displays several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that 5-BHMP may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Antioxidant Activity : The compound has shown promise as an antioxidant, potentially protecting cells from oxidative stress.

- Therapeutic Applications : Its structural similarity to known pharmaceuticals positions it as a candidate for drug development targeting specific diseases, including tuberculosis and other bacterial infections .

Comparative Analysis with Related Compounds

A comparison of 5-BHMP with structurally related compounds can highlight its unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Hydroxypyridine | Lacks benzyloxy and hydroxymethyl groups | Less lipophilic, potentially lower biological activity |

| 2-Hydroxymethylpyridine | Lacks benzyloxy group | May affect interaction capabilities with molecular targets |

| 5-Benzyloxypyridine | Lacks hydroxymethyl and hydroxyl groups | Important functional groups missing for hydrogen bonding |

This table illustrates how the unique combination of functional groups in 5-BHMP enhances its chemical reactivity and biological properties compared to related compounds.

Case Studies

- Antimicrobial Activity Study : A study explored the efficacy of 5-BHMP against various bacterial strains. Results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use in developing new antibiotics.

- Mechanism Exploration : Another research focused on understanding the interaction of 5-BHMP with specific enzymes involved in metabolic pathways. The findings demonstrated that the compound could modulate enzyme activity through competitive inhibition, highlighting its therapeutic potential .

- Synthetic Applications : Researchers have also investigated the use of 5-BHMP as a synthetic intermediate for creating more complex molecules with diverse biological activities. This versatility underscores its importance in organic synthesis and pharmaceutical development.

Q & A

Q. Key Factors Influencing Yield/Purity :

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require rigorous drying to avoid side reactions.

- Catalysts : Pd/C for hydrogenolysis minimizes over-reduction of aromatic rings .

- Temperature : Controlled heating (60–80°C) improves benzylation efficiency without degrading the hydroxymethyl group .

Q. Predicted Targets :

- COX-2 : The benzyloxy group may occupy the hydrophobic channel, while the hydroxymethyl interacts with Ser530 .

Advanced Question: What are the challenges in modifying the hydroxymethyl group for prodrug development?

Answer:

The hydroxymethyl group’s polarity and reactivity complicate prodrug design:

Esterification :

- Use acetyl or pivaloyl groups to enhance lipophilicity. However, steric hindrance may reduce enzymatic cleavage efficiency .

Phosphorylation :

- Introduce a phosphate moiety for improved aqueous solubility, but ensure stability in plasma (e.g., via PEGylation) .

In Vivo Activation :

- Validate prodrug conversion using LC-MS/MS in liver microsomes. For example, acetylated derivatives show 70% conversion to the parent compound in human hepatocytes .

Key Challenge : Balancing metabolic stability with rapid activation at the target site.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.